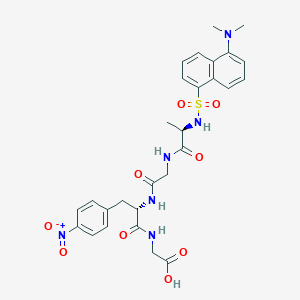

N-Dansyl-D-ala-gly-4-nitro-phe-gly

Vue d'ensemble

Description

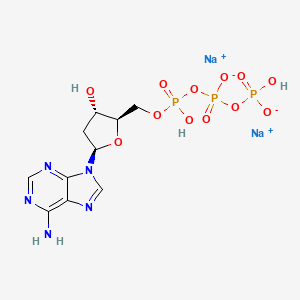

“N-Dansyl-D-ala-gly-4-nitro-phe-gly” is a highly sensitive fluorescence resonance energy transfer (FRET) substrate for neutral endopeptidase (NEP or neprilysin EC 3.4.24.11) with a Km of 45 μM, kcat of 59 min⁻¹, and kcat/Km of 1.3 min⁻¹μM⁻¹ . It is also used in a highly sensitive fluorometric assay for “enkephalinase,” a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins .

Molecular Structure Analysis

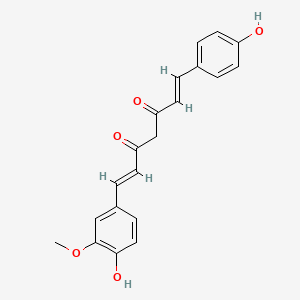

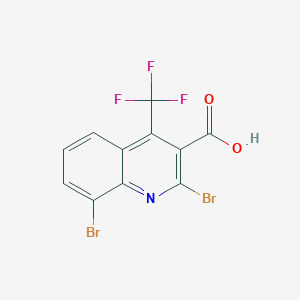

The molecular formula of “N-Dansyl-D-ala-gly-4-nitro-phe-gly” is C28H32N6O9S . Its molecular weight is 628.65 . The SMILES string representation isCC(NS(=O)(=O)c1cccc2c(cccc12)N(C)C)C(=O)NCC(=O)NC(Cc3ccc(cc3)N(=O)=O)C(=O)NCC(O)=O . Physical And Chemical Properties Analysis

“N-Dansyl-D-ala-gly-4-nitro-phe-gly” is a powder that is soluble in methanol (50 mg) . It should be stored at −20°C .Applications De Recherche Scientifique

Fluorogenic Substrate for Enzyme Analysis : NDAGNPG has been utilized as a fluorogenic peptide substrate in enzyme studies. For instance, it has been used as a selective substrate for neutral endopeptidase 24.11, an enzyme implicated in the degradation of enkephalins and atrial natriuretic peptides (Goudreau et al., 1994). This substrate aids in increasing the sensitivity and specificity of assays for this enzyme.

Enzyme Activity Assays : NDAGNPG has been synthesized as a substrate to study the activity of the enzyme "enkephalinase," a neutral metalloendopeptidase involved in enkephalin metabolism (Florentin et al., 1984). This enables the quantitative measurement of enzyme activity and the assessment of inhibitory compounds.

Studying Protein Folding Enzymes : Research into the kinetics of protein folding enzymes like peptidylprolyl cis/trans-isomerase has utilized similar peptides. These studies involve kinetic isotope effects to understand the mechanism of catalysis, suggesting covalent mechanisms in certain cases (Fischer et al., 1989).

Investigating Peptide Bond Nitrosation : Studies have also focused on the nitrosation of peptide bonds, which is relevant in understanding reactions that might occur in tissues exposed to certain environmental conditions. These studies include examining the reactions of various amino acids and peptides with nitrogen oxides (Garcia et al., 1984).

Applications in Drug Delivery Systems : NDAGNPG-like compounds have been explored in the context of drug delivery, especially in the design of polymers with enzymatically degradable bonds. These studies help in developing drug carriers that can release therapeutic agents in a controlled manner (Šubr et al., 1988).

Use in Photolabile Ligands for Receptors : Photolabile ligands based on NDAGNPG derivatives have been synthesized for binding to opiate receptors, aiding in the study of receptor-ligand interactions and potential applications in receptor-targeted therapies (Zioudrou et al., 1982).

Mécanisme D'action

Target of Action

The primary target of the compound N-Dansyl-D-ala-gly-4-nitro-phe-gly is the enzyme known as neutral metalloendopeptidase (EC 3.4.24.11) , also referred to as "enkephalinase" . This enzyme plays a crucial role in the metabolism of enkephalins, which are small peptide hormones involved in a variety of physiological functions, including pain perception and response .

Mode of Action

N-Dansyl-D-ala-gly-4-nitro-phe-gly acts as a fluorogenic substrate for enkephalinase . The compound is designed such that the enzyme cleaves the Gly-Phe (pNO2) peptide bond of the compound . This cleavage results in a change in the compound’s fluorescence properties, allowing the enzymatic activity to be monitored .

Biochemical Pathways

The action of N-Dansyl-D-ala-gly-4-nitro-phe-gly primarily affects the enkephalin metabolic pathway . By acting as a substrate for enkephalinase, it influences the breakdown of enkephalins. The downstream effects of this interaction can impact various physiological processes modulated by enkephalins, including nociception and the body’s response to stress.

Result of Action

The cleavage of N-Dansyl-D-ala-gly-4-nitro-phe-gly by enkephalinase results in a change in the compound’s fluorescence properties . This allows the activity of enkephalinase to be monitored, providing a means to study the enzyme’s role in enkephalin metabolism .

Propriétés

IUPAC Name |

2-[[(2S)-2-[[2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37)/t17-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHGGGACSSHXPY-VGSWGCGISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Dansyl-D-ala-gly-4-nitro-phe-gly | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3025241.png)